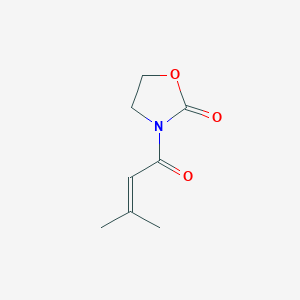
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are known for their antibacterial properties and are used in various pharmaceutical applications. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with a 3-methyl-1-oxo-2-butenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- typically involves the reaction of oxazolidinone with a suitable alkylating agent. One common method includes the use of 3-methyl-1-oxo-2-butenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Catalysts and advanced purification techniques, such as chromatography, are often employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxazolidinone ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in developing new antibiotics.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth . The molecular targets include the 23S rRNA of the 50S ribosomal subunit .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2-oxazolidinone
- 4-Benzyl-2-oxazolidinone
- 2,5-Oxazolidinedione
- 1,3-Dimethyl-2-imidazolidinone
Uniqueness
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other oxazolidinones, this compound has a 3-methyl-1-oxo-2-butenyl group, which may enhance its antibacterial activity and specificity .
Propriétés
Numéro CAS |
227024-93-3 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-(3-methylbut-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h5H,3-4H2,1-2H3 |
Clé InChI |
ZPRPTYWISSWXQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)N1CCOC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


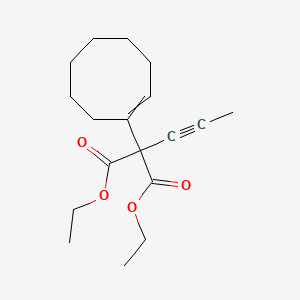

![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
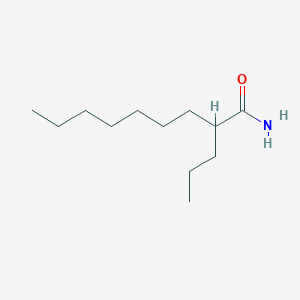


![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
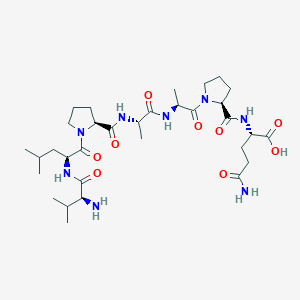
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
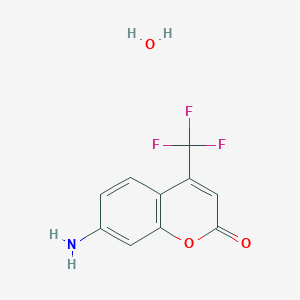
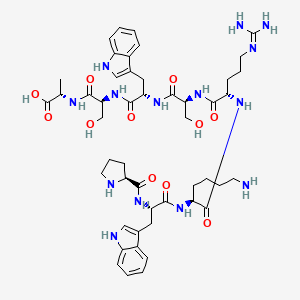
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
